molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin

Cat. No.: B010703
CAS No.: 106456-81-9
M. Wt: 839.0 g/mol
InChI Key: GZRMDQBPKLOPQW-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four allyloxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin typically involves the condensation of pyrrole with 4-[(prop-2-en-1-yl)oxy]benzaldehyde in the presence of an acid catalyst, such as boron trifluoride diethyl etherate. The reaction is carried out under reflux conditions in a solvent like dichloromethane. The resulting porphyrin is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the porphyrin core or the allyloxy groups, potentially leading to the formation of reduced porphyrin species.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced porphyrin species.

    Substitution: Substituted porphyrin derivatives with new functional groups replacing the allyl group.

Comparison with Similar Compounds

Uniqueness: 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin is unique due to the presence of allyloxy groups, which provide sites for further functionalization and can influence its photophysical properties. This makes it versatile for applications in catalysis, photodynamic therapy, and solar energy conversion .

Properties

CAS No.

106456-81-9

Molecular Formula

C56H46N4O4

Molecular Weight

839.0 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2

InChI Key

GZRMDQBPKLOPQW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3

Origin of Product

United States

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